4-Chloro-6-(cyclohexylamino)benzene-1,3-disulfonamide
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Overview
Description
4-Chloro-6-(cyclohexylamino)benzene-1,3-disulfonamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzene ring substituted with a chlorine atom, a cyclohexylamino group, and two sulfonamide groups. Its molecular formula is C12H17ClN2O4S2, and it has a molecular weight of approximately 352.85 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(cyclohexylamino)benzene-1,3-disulfonamide typically involves multiple steps, starting with the chlorination of benzene derivatives followed by sulfonation and amination reactions. One common synthetic route includes:
Chlorination: Benzene is chlorinated to introduce the chlorine atom at the desired position.
Sulfonation: The chlorinated benzene undergoes sulfonation using sulfuric acid or chlorosulfonic acid to introduce sulfonamide groups.
Amination: The sulfonated intermediate is then reacted with cyclohexylamine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(cyclohexylamino)benzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
4-Chloro-6-(cyclohexylamino)benzene-1,3-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide groups make it a potential inhibitor of certain enzymes, useful in studying enzyme kinetics and inhibition.
Medicine: Its
Properties
Molecular Formula |
C12H18ClN3O4S2 |
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Molecular Weight |
367.9 g/mol |
IUPAC Name |
4-chloro-6-(cyclohexylamino)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C12H18ClN3O4S2/c13-9-6-10(16-8-4-2-1-3-5-8)12(22(15,19)20)7-11(9)21(14,17)18/h6-8,16H,1-5H2,(H2,14,17,18)(H2,15,19,20) |
InChI Key |
ZIBCLHCJFDXWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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